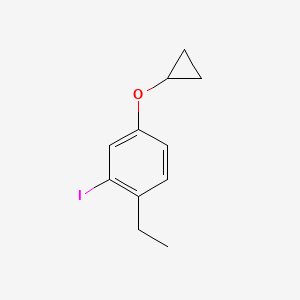

4-Cyclopropoxy-1-ethyl-2-iodobenzene

Description

Significance of Aryl Iodides as Highly Versatile Synthetic Intermediates in Advanced Organic Synthesis

Aryl iodides are a cornerstone of modern synthetic organic chemistry due to their exceptional versatility. fiveable.menih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide a superior leaving group in various reactions. fiveable.me This characteristic is pivotal for their extensive use in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds. nih.govacs.orgresearchgate.net

Furthermore, aryl iodides are key precursors for the synthesis of hypervalent iodine compounds, which serve as important oxidizing agents in their own right. nih.govresearchgate.net They also readily participate in nucleophilic aromatic substitution reactions and can undergo halogen-metal exchange to form organometallic reagents. fiveable.menih.gov This diverse reactivity profile allows for the introduction of a wide range of functional groups onto the aromatic ring, solidifying the role of aryl iodides as indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.orgorganic-chemistry.org Their reactivity can be finely tuned by the electronic nature of other substituents on the aromatic ring, offering chemists precise control over synthetic outcomes. fiveable.me

Strategic Importance of Cyclopropane (B1198618) Moieties in Molecular Design and Strain-Release Chemistry

The cyclopropane ring, a three-membered carbocycle, is a highly significant motif in medicinal chemistry and molecular design. nih.govresearchgate.net Its inclusion in a molecule imparts a high degree of conformational rigidity, which can be crucial for optimizing interactions with biological targets by locking the molecule into a bioactive conformation. nbinno.comnbinno.com This often leads to enhanced binding affinity, potency, and selectivity of drug candidates. nbinno.comresearchgate.net

From a chemical standpoint, the cyclopropane ring is characterized by significant ring strain, a consequence of its compressed bond angles. wikipedia.org This stored energy can be harnessed as a thermodynamic driving force in "strain-release" reactions, enabling chemical transformations that would otherwise be challenging. nih.govacs.org The C-C bonds within the cyclopropane ring possess an enhanced π-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, thereby influencing the molecule's electronic properties. researchgate.netnamiki-s.co.jpunl.pt In drug discovery, the cyclopropyl (B3062369) group is often used to improve a compound's metabolic stability, as it is resistant to common metabolic degradation pathways. nbinno.comnamiki-s.co.jp

Overview of Multifunctionalized Aromatic Ethers in Chemical Research

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group (Ar-O-R). libretexts.org This functional group is prevalent in a vast number of natural products, pharmaceuticals, and industrial chemicals. researchgate.net The ether linkage is generally stable and less reactive than many other functional groups, yet it significantly influences a molecule's physical and chemical properties, including its solubility, polarity, and electronic character. chemistrytalk.org

Multifunctionalized aromatic ethers, which bear additional reactive groups on the aromatic ring, are particularly valuable as synthetic intermediates. researchgate.net They serve as scaffolds upon which more complex molecular structures can be built. The interplay between the ether functionality and other substituents allows for controlled, regioselective reactions, making them essential building blocks in multistep syntheses. Their applications are widespread, ranging from the synthesis of polymers and dyes to their use as fragrances and solvents in various industries. libretexts.orgresearchgate.net

Current Challenges and Opportunities in Synthesizing and Transforming Complex Halogenated Aryl Ethers

However, these challenges have spurred significant innovation in synthetic methodology. There are growing opportunities in the development of advanced catalytic systems, often based on transition metals like palladium, copper, or gold, which enable milder and more selective C-O (ether) and C-X (halogen) bond formations. acs.orgresearchgate.net A particularly promising area is the use of C-H activation and functionalization strategies. chinesechemsoc.org These methods allow for the direct conversion of C-H bonds into C-O or C-I bonds, offering a more atom- and step-economical approach to synthesizing complex halogenated aryl ethers. The development of novel reagents and a deeper understanding of reaction mechanisms continue to expand the toolkit available to chemists, enabling the efficient and precise synthesis of intricately functionalized aromatic compounds. acs.orgresearchgate.netchinesechemsoc.org

Research Findings and Data

While specific research articles focusing exclusively on 4-Cyclopropoxy-1-ethyl-2-iodobenzene are not prevalent in publicly accessible literature, its synthesis can be inferred from established organic chemistry principles. A plausible synthetic route would involve the etherification of a substituted phenol (B47542) followed by a regioselective iodination step, or vice-versa. The properties of the compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃IO |

| Molecular Weight | 288.12 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| CAS Number | 1365210-91-8 |

Data sourced from chemical databases and may be predicted rather than experimentally determined.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

4-cyclopropyloxy-1-ethyl-2-iodobenzene |

InChI |

InChI=1S/C11H13IO/c1-2-8-3-4-10(7-11(8)12)13-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3 |

InChI Key |

AFZJUEQEKRLDAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC2CC2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropoxy 1 Ethyl 2 Iodobenzene

Retrosynthetic Analysis and Key Disconnections for 4-Cyclopropoxy-1-ethyl-2-iodobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the analysis reveals three primary disconnections that form the basis of potential synthetic routes.

The most logical initial disconnection is the C–O bond of the cyclopropoxy ether. This disconnection points to a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. wikipedia.orglibretexts.org This approach identifies 4-hydroxy-1-ethyl-2-iodobenzene (a phenol) and a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) as the immediate precursors, known as synthons.

Further deconstruction of the 4-hydroxy-1-ethyl-2-iodobenzene intermediate focuses on the relationships between the substituents on the aromatic ring. Two main strategies emerge for assembling the 1-ethyl-2-iodobenzene (B90931) core:

Iodination of an Ethylbenzene (B125841) Derivative: This strategy involves introducing the iodine atom at a late stage. The key step is the regioselective iodination of a 4-substituted ethylbenzene derivative, specifically at the position ortho to the ethyl group.

Ethylation of an Iodobenzene (B50100) Derivative: This alternative approach involves introducing the ethyl group onto a pre-existing iodinated aromatic ring.

These two primary pathways for constructing the aromatic core, followed by the etherification step, constitute the main strategic approaches for synthesizing the target molecule.

Approaches to the 1-Ethyl-2-iodobenzene Aromatic Core

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| ortho-Ethylaniline | 1. H₂SO₄, NaNO₂ 2. KI | 1. -20 °C, 1 h 2. 20 °C, 18 h | 1-Ethyl-2-iodobenzene | 85% |

Regioselective Iodination of Ethylbenzene Derivatives

The direct iodination of ethylbenzene presents a regioselectivity challenge. The ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, direct iodination typically yields a mixture of 2-iodoethylbenzene and 4-iodoethylbenzene, requiring subsequent separation. Strategies to enhance ortho-selectivity are crucial for an efficient synthesis.

Electrophilic aromatic iodination requires an electrophilic source of iodine, often generated in situ. Unlike other halogens, molecular iodine (I₂) is not sufficiently electrophilic to react with many aromatic rings on its own and typically requires an activating agent or oxidant. nih.gov One effective system for the iodination of benzene (B151609) derivatives bearing bulky alkyl groups utilizes elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This method demonstrates high regioselectivity, introducing iodine at the most electron-rich and sterically accessible positions under mild conditions. organic-chemistry.org For ethylbenzene, such methods would still produce a mixture of ortho and para isomers, but the conditions can be optimized to influence the product ratio.

Directed ortho-metalation (DoM) is a powerful strategy for achieving exclusive ortho-functionalization. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile, such as iodine, to yield the ortho-substituted product.

While the ethyl group itself is not a DMG, a precursor molecule containing a potent DMG can be used. For instance, a phenol (B47542) can be converted into an O-carbamate (e.g., -OCONEt₂), which is one of the most powerful DMGs. nih.gov A synthetic sequence could involve:

Starting with 4-ethylphenol.

Conversion of the hydroxyl group to an N,N-diethylcarbamate.

Directed ortho-lithiation using an organolithium base.

Quenching the resulting aryllithium species with an iodine source (e.g., I₂) to install the iodine atom exclusively at the C2 position.

Hydrolysis of the carbamate (B1207046) group to reveal the phenol, yielding 2-ethyl-5-iodophenol, a related core structure.

Oxidative iodination methods employ a combination of a simple iodine source (like I₂ or KI) and an oxidant to generate a highly reactive iodinating species. mdpi.orgmdpi.com This approach enhances the electrophilicity of iodine, allowing it to react with less activated or deactivated aromatic rings. mdpi.com Various oxidants have been utilized, including hydrogen peroxide, sodium percarbonate, and tert-butyl hydroperoxide (TBHP). mdpi.comnih.gov For instance, the combination of TBHP, zinc iodide, and potassium carbonate has been shown to achieve oxidation and iodination in a single step for certain substrates. nih.gov Applying such protocols to ethylbenzene derivatives can provide an effective means of iodination, although control of regioselectivity between the ortho and para positions remains a primary consideration.

Introduction of the Ethyl Group onto Iodo-Substituted Benzene Precursors

An alternative strategy involves starting with an iodinated benzene ring and subsequently introducing the ethyl group. This can be accomplished through classical methods like the Friedel-Crafts reaction or more modern cross-coupling techniques.

The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. mt.comlibretexts.org While this is a fundamental C-C bond-forming reaction, it has limitations. Halogens are deactivating groups, which can reduce the efficiency of the reaction on iodo-substituted rings. rsc.org Furthermore, the reaction is often prone to polyalkylation, where more than one alkyl group is added to the ring.

A more versatile and controlled method for introducing the ethyl group is through transition-metal-catalyzed cross-coupling reactions. calibrechem.com Reactions such as Suzuki, Negishi, or Stille couplings can effectively form a C-C bond between an iodoarene and an organometallic ethylating reagent. calibrechem.comacs.org For example, a Negishi coupling could involve the reaction of an iodobenzene derivative with an organozinc reagent like ethylzinc (B8376479) chloride, catalyzed by a palladium or nickel complex. calibrechem.com These reactions are highly tolerant of various functional groups and offer excellent control over the site of ethylation, making them a powerful alternative to Friedel-Crafts alkylation. organic-chemistry.org

| Strategy | Method | Advantages | Disadvantages |

|---|---|---|---|

| Regioselective Iodination | Electrophilic Aromatic Iodination | Direct approach. | Poor regioselectivity (ortho/para mixture). |

| Directed Ortho-Metalation (DoM) | Excellent ortho-selectivity. | Requires a directing group; multi-step process. | |

| Oxidative Iodination | Uses readily available reagents. | Regioselectivity can be low. | |

| Ethylation of Iodobenzene | Friedel-Crafts Alkylation | Classic C-C bond formation. | Iodine is deactivating; risk of polyalkylation. |

| Cross-Coupling Reactions | High functional group tolerance; excellent control. | Requires organometallic reagents and catalysts. |

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. organic-chemistry.orgwikipedia.orgmt.com This reaction typically involves the treatment of an arene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com The electrophile in this reaction is a carbocation, which attacks the electron-rich aromatic ring. mt.comyoutube.com

However, the direct Friedel-Crafts ethylation of iodobenzene to selectively produce 1-ethyl-2-iodobenzene is fraught with challenges. The iodine atom is a deactivating substituent, making the aromatic ring less reactive towards electrophilic substitution. Furthermore, the incoming ethyl group is an activating group, which can lead to polyalkylation, yielding a mixture of products with multiple ethyl groups. masterorganicchemistry.com Carbocation rearrangements are also a common side reaction in Friedel-Crafts alkylations, although this is less of a concern with a simple ethyl group. masterorganicchemistry.com

A more controlled approach would involve the Friedel-Crafts acylation, followed by a reduction. For instance, acylation of iodobenzene with acetyl chloride and a Lewis acid would likely favor the formation of 4-iodoacetophenone due to steric hindrance from the iodine atom. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would yield 1-ethyl-4-iodobenzene. While this does not provide the desired 1,2-substitution pattern, it highlights a more controlled, albeit indirect, route for introducing the ethyl group.

Palladium-Catalyzed Cross-Coupling for Alkylation of Iodoarenes

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netmdpi.com These reactions offer a high degree of control and functional group tolerance. While reactions like the Suzuki, Stille, and Negishi couplings are widely used, their application for the direct ethylation of an iodoarene would require the use of an appropriate ethyl-organometallic reagent.

For the synthesis of 1-ethyl-2-iodobenzene, a more plausible strategy would involve a directed ortho-metalation approach followed by a cross-coupling reaction. For instance, a directing group on the benzene ring could facilitate lithiation at the ortho position, followed by iodination. Subsequent palladium-catalyzed cross-coupling with an ethylating agent, such as diethylzinc (B1219324) or ethylboronic acid, at a different position could then be envisioned. However, achieving the specific 1-ethyl-2-iodo substitution pattern directly on a simple benzene ring via a one-pot palladium-catalyzed alkylation of a di-iodobenzene would be challenging due to the difficulty in controlling the regioselectivity of the reaction.

Formation of the Cyclopropoxy Ether Linkage at the C-4 Position

Once the appropriately substituted iodophenol, such as 4-ethyl-2-iodophenol, is obtained, the final key step is the formation of the cyclopropoxy ether linkage. Several methods can be employed for this transformation.

Nucleophilic Alkoxylation Strategies for Cyclopropyl Ether Synthesis

Nucleophilic substitution reactions are a fundamental approach to ether synthesis. The following subsections detail variations of this strategy for the formation of the cyclopropyl ether.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of 4-ethyl-2-iodophenol to form the corresponding phenoxide, which would then act as a nucleophile.

The choice of the cyclopropyl electrophile is crucial. While cyclopropyl bromide could be used, cyclopropanol (B106826) itself is not a suitable substrate for direct SN2 reaction. A more effective approach would be to convert cyclopropanol into a better leaving group, such as a cyclopropyl tosylate or mesylate. The reaction would then proceed by the nucleophilic attack of the 4-ethyl-2-iodophenoxide on the cyclopropyl tosylate.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. wikipedia.org A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-ethyl-2-iodophenol | Cyclopropyl tosylate | NaH | DMF | This compound |

| 4-ethyl-2-iodophenol | Cyclopropyl bromide | K₂CO₃ | Acetonitrile | This compound |

An alternative strategy for forming the cyclopropyl ether linkage involves the use of an organometallic reagent derived from the cyclopropyl group. For instance, cyclopropyllithium or a cyclopropyl Grignard reagent could be generated. However, these are typically used to form carbon-carbon bonds. The formation of a C-O bond would require reaction with a suitable electrophilic oxygen source. While this approach is less common for simple ether synthesis compared to the Williamson method, it can be a powerful tool in specific contexts. For example, the reaction of an organometallic reagent with a peroxy compound can lead to the formation of an ether, but this can be a hazardous and low-yielding process.

A more refined approach in this category involves the use of organoboron compounds. For instance, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported, suggesting the feasibility of similar C-O bond forming reactions. beilstein-journals.org

Transition-Metal-Catalyzed Carbon-Oxygen (C-O) Cross-Coupling Reactions for Aryl Ether Formation

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods for ether synthesis, particularly for the formation of aryl ethers. researchgate.netrsc.org These methods often offer milder reaction conditions and broader substrate scope.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. nih.gov Modern variations of this reaction have been developed for the synthesis of alkyl aryl ethers. mdpi.com This reaction would involve the coupling of 4-ethyl-2-iodophenol with a cyclopropanol derivative in the presence of a copper catalyst and a base. The traditional Ullmann reaction often requires harsh conditions, but the use of ligands can facilitate the reaction under milder temperatures. mdpi.comresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, also has well-established variants for C-O bond formation. organic-chemistry.orgwikipedia.org This reaction would involve the coupling of an aryl halide, such as 1-cyclopropoxy-4-ethyl-2-iodobenzene, with an alcohol, or more relevantly, the coupling of 4-ethyl-2-iodophenol with cyclopropanol. The reaction is typically catalyzed by a palladium complex with a bulky, electron-rich phosphine (B1218219) ligand and requires a strong base. organic-synthesis.comjk-sci.comwuxiapptec.com This method is known for its excellent functional group tolerance and broad applicability.

| Reaction | Catalyst | Ligand | Base | Reactants |

|---|---|---|---|---|

| Ullmann Condensation | CuI | Phenanthroline | Cs₂CO₃ | 4-ethyl-2-iodophenol, Cyclopropanol |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ | BINAP | NaOt-Bu | 4-ethyl-2-iodophenol, Cyclopropanol |

Copper-Catalyzed Alkoxylation of Aryl Halides with Cyclopropanol

The formation of an aryl ether bond, specifically the cyclopropoxy ether in the target molecule, can be achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions. This methodology involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of a 1-ethyl-2,4-diiodobenzene precursor with cyclopropanol.

The mechanism of the Ullmann condensation for ether synthesis generally involves the formation of a copper(I) alkoxide from the alcohol (cyclopropanol) and a base. This species then undergoes a coupling reaction with the aryl halide. The reaction often requires high temperatures and the use of ligands to stabilize the copper catalyst and facilitate the reaction. Ligands such as 1,10-phenanthroline (B135089) or various amino acids can improve the efficiency and substrate scope of the reaction.

Key features of this method include the use of an inexpensive and abundant metal catalyst (copper) and its applicability to a range of aryl halides. However, challenges can include the need for high reaction temperatures and potential side reactions. The choice of base, solvent, and ligand is crucial for optimizing the yield and purity of the desired cyclopropoxy product.

Table 1: Representative Conditions for Copper-Catalyzed O-Arylation

| Catalyst System | Aryl Halide Substrate | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI / 1,10-phenanthroline | Aryl Iodide | Primary Alcohol | K₂CO₃ | Toluene | 110 | 75-90 |

| Cu₂O / Pyridine | Aryl Bromide | Phenol | Cs₂CO₃ | Dioxane | 120 | 60-85 |

| Cu(OAc)₂ / DMEDA | Aryl Iodide | Secondary Alcohol | K₃PO₄ | DMF | 100 | 70-88 |

Note: This table presents generalized conditions for copper-catalyzed C-O bond formation. Yields are typical ranges and vary based on specific substrates.

Palladium-Catalyzed C-O Bond Formation for Cyclopropoxy Aromatic Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, offer a powerful and versatile alternative for forming C-O bonds. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols under milder conditions than those typically required for copper-catalyzed reactions. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of 1-ethyl-2,4-diiodobenzene with cyclopropanol, catalyzed by a palladium complex.

The catalytic cycle of the Buchwald-Hartwig ether synthesis is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol (in its alkoxide form) to form a palladium-alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. libretexts.org

The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are commonly employed to promote both the oxidative addition and the reductive elimination steps, leading to higher yields and broader substrate scope. nih.gov The choice of base is also critical, with alkali metal tert-butoxides (e.g., NaOtBu) or carbonates (e.g., Cs₂CO₃) being frequently used. libretexts.org

Table 2: Palladium-Catalyzed C-O Coupling Reaction Parameters

| Palladium Source | Ligand | Aryl Halide | Alcohol | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | Aryl Bromide | Cyclopropanol | NaOtBu | Toluene | 80-100 |

| Pd₂(dba)₃ | RuPhos | Aryl Chloride | Cyclopropanol | K₃PO₄ | Dioxane | 100-120 |

| Pd(OAc)₂ | SPhos | Aryl Iodide | Cyclopropanol | Cs₂CO₃ | Toluene | 90-110 |

Note: This table illustrates typical catalyst, ligand, and base combinations for the Buchwald-Hartwig C-O coupling with cyclopropanol. Conditions are generalized.

Stereoselective and Diastereoselective Synthesis of Cyclopropoxy Ethers

When the cyclopropane (B1198618) ring itself contains stereocenters, the synthesis of cyclopropoxy ethers requires methods that can control the stereochemical outcome. Stereoselective and diastereoselective syntheses are crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications. sustech.edu.cn

One common approach involves the use of chiral, non-racemic cyclopropanols or related cyclopropyl derivatives. rsc.org For instance, a diastereoselective formal nucleophilic substitution of chiral bromocyclopropanes with alkoxides can yield enantiomerically enriched cyclopropyl ethers. rsc.org This process often proceeds through a cyclopropene (B1174273) intermediate, where the stereochemistry of the starting material directs the approach of the incoming nucleophile. rsc.org

Another strategy is substrate-directed synthesis, where a functional group already present on the molecule, such as a hydroxyl group on an alkenyl cyclopropyl carbinol, can direct the stereochemical course of a subsequent reaction like cyclopropanation or epoxidation. acs.org The rigidity of the cyclopropyl group can be exploited to transmit stereochemical information over several bonds, allowing for high levels of diastereoselectivity. acs.org The use of chiral catalysts in conjunction with prochiral substrates is another powerful method for achieving enantioselective synthesis of complex cyclopropane derivatives. sustech.edu.cn

Integrated Synthetic Pathways to this compound

The construction of a polysubstituted benzene like this compound can be approached through either a convergent or a linear synthetic strategy. The choice between these pathways depends on factors such as the availability of starting materials, the efficiency of individual steps, and the ease of purification.

Convergent Synthesis Approaches

For this compound, a convergent strategy could involve the synthesis of two main fragments: a boronic acid derivative of 4-cyclopropoxy-1-ethylbenzene and a diiodo- or bromo-iodobenzene. A subsequent Suzuki or other palladium-catalyzed cross-coupling reaction could then be used to form the final carbon-carbon or carbon-heteroatom bond.

Example Convergent Pathway:

Fragment A Synthesis: Preparation of (4-cyclopropoxy-1-ethylphenyl)boronic acid. This could start from 4-ethylphenol, which is first converted to 4-cyclopropoxy-1-ethylbenzene, followed by bromination and then a borylation reaction.

Fragment B Synthesis: Preparation of 1,2-diiodobenzene.

Coupling Step: A palladium-catalyzed Suzuki coupling of Fragment A and Fragment B to assemble the final trisubstituted benzene ring. A challenge in this specific example would be achieving selective coupling at one of the iodo positions.

The advantage of this approach is that the complex cyclopropoxy and ethyl functionalities are installed on separate rings before the final coupling, potentially simplifying purification and improving yields.

Linear Synthesis Optimization and Regiochemical Control

A linear synthesis involves the sequential modification of a single starting material through a series of reactions. For polysubstituted benzenes, the order of substituent introduction is critical to achieve the desired regiochemistry due to the directing effects of the existing groups on the aromatic ring. youtube.com

A plausible linear synthesis of this compound could start with a readily available disubstituted benzene, such as 3-ethylphenol (B1664133). nih.gov The directing effects of the hydroxyl and ethyl groups must be carefully considered for subsequent reactions.

Example Linear Pathway:

Starting Material: 3-Ethylphenol.

Iodination: The hydroxyl group is a strong ortho-, para-director, and the ethyl group is also an ortho-, para-director. Iodination of 3-ethylphenol would be expected to occur at positions 2, 4, or 6. Controlling the regioselectivity to favor iodination at the 2-position, ortho to the hydroxyl group and meta to the ethyl group, can be challenging and may require specific iodinating agents or blocking groups. mdpi.comd-nb.infoorganic-chemistry.org For instance, iodination might preferentially occur at the less sterically hindered 4- and 6-positions. A more controlled approach might involve starting with 4-ethylphenol, iodinating at the 2-position, and then performing a C-O coupling.

O-Cyclopropylation: The phenolic hydroxyl group of the iodinated intermediate would then be converted to the cyclopropoxy ether. This could be achieved via a Williamson ether synthesis with a cyclopropyl halide or through one of the metal-catalyzed methods described previously (Sections 2.3.2.1 and 2.3.2.2).

The primary challenge in a linear synthesis is achieving regiochemical control. Each substituent added to the ring influences the position of the next, and these directing effects may not always align to produce the desired isomer. Optimization involves carefully selecting the order of reactions and the specific reagents to maximize the yield of the target compound while minimizing the formation of unwanted isomers. youtube.com

Reactivity and Transformational Chemistry of 4 Cyclopropoxy 1 Ethyl 2 Iodobenzene

Reactions at the Aryl Iodide Center (C-2 Position)

The carbon-iodine bond in 4-Cyclopropoxy-1-ethyl-2-iodobenzene is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium catalysis offers a powerful toolkit for the construction of complex molecular architectures from simple precursors. For this compound, these reactions would enable the introduction of a wide range of substituents at the C-2 position.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govnih.govmdpi.com In a typical reaction, this compound would react with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nagoya-u.ac.jp The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Cyclopropoxy-5-ethyl-1,1'-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Cyclopropoxy-5-ethyl-4'-methoxy-1,1'-biphenyl |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 2-(4-Cyclopropoxy-1-ethylphenyl)thiophene |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. researchgate.netrsc.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. nih.gov

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-(4-Cyclopropoxy-1-ethylphenyl)-2-phenylethyne |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 1-(4-Cyclopropoxy-1-ethylphenyl)-2-(trimethylsilyl)ethyne |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | 1-(4-Cyclopropoxy-1-ethylphenyl)hex-1-yne |

Heck Reactions with Olefins

The Heck reaction is a powerful tool for the arylation of olefins, forming a new carbon-carbon bond at an sp²-hybridized carbon. nih.govnih.govsctunisie.org In this reaction, this compound would be coupled with an olefin in the presence of a palladium catalyst and a base. The regioselectivity of the reaction depends on the nature of the olefin and the reaction conditions. researchgate.netresearchgate.net

Table 3: Hypothetical Heck Reaction of this compound

| Entry | Olefin | Catalyst | Base | Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(4-Cyclopropoxy-1-ethylphenyl)-2-phenylethene |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Methyl (E)-3-(4-Cyclopropoxy-1-ethylphenyl)acrylate |

| 3 | Cyclohexene | PdCl₂ | NaOAc | 3-(4-Cyclopropoxy-1-ethylphenyl)cyclohex-1-ene |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.comresearchgate.netunits.it This method is known for its high functional group tolerance and the ability to form carbon-carbon bonds between various types of carbon atoms.

Table 4: Hypothetical Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Cyclopropoxy-5-ethyl-1,1'-biphenyl |

| 2 | Ethylzinc (B8376479) iodide | PdCl₂(dppf) | 1-Cyclopropoxy-2,4-diethylbenzene |

| 3 | Vinylzinc bromide | Pd(dppf)Cl₂ | 4-Cyclopropoxy-1-ethyl-2-vinylbenzene |

Stille Coupling with Organotin Reagents

The Stille coupling utilizes organotin reagents (stannanes) to form carbon-carbon bonds with organic halides. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. msu.edu A significant drawback is the toxicity of the organotin compounds and their byproducts.

Table 5: Hypothetical Stille Coupling of this compound

| Entry | Organotin Reagent | Catalyst | Product |

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 2-Cyclopropoxy-5-ethyl-1,1'-biphenyl |

| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | 4-Cyclopropoxy-1-ethyl-2-vinylbenzene |

| 3 | 2-(Tributylstannyl)thiophene | Pd(AsPh₃)₂Cl₂ | 2-(4-Cyclopropoxy-1-ethylphenyl)thiophene |

Kumada Coupling with Grignard Reagents

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-carbon bonds between Grignard reagents and organic halides. organic-chemistry.org In the case of this compound, the aryl iodide moiety serves as an excellent electrophilic partner for this transformation. The reaction with various Grignard reagents (R-MgX) allows for the introduction of a wide range of alkyl, vinyl, or aryl substituents at the 2-position of the benzene (B151609) ring.

The general catalytic cycle for the Kumada coupling involves the oxidative addition of the aryl iodide to a low-valent nickel(0) or palladium(0) complex, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. rsc.org The choice of catalyst, ligand, and reaction conditions can influence the efficiency and scope of the reaction.

Table 1: Examples of Kumada Coupling Reactions with this compound

| Entry | Grignard Reagent (R-MgX) | Catalyst | Ligand | Solvent | Product |

| 1 | Methylmagnesium bromide | NiCl₂ | dppe | THF | 4-Cyclopropoxy-1-ethyl-2-methylbenzene |

| 2 | Phenylmagnesium bromide | Pd(PPh₃)₄ | - | Toluene | 4-Cyclopropoxy-1-ethyl-2-phenylbenzene |

| 3 | Vinylmagnesium bromide | Ni(acac)₂ | - | Dioxane | 4-Cyclopropoxy-1-ethyl-2-vinylbenzene |

| 4 | Isopropylmagnesium chloride | PdCl₂(dppf) | - | Ether | 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene |

Note: This data is representative and based on general principles of Kumada coupling reactions.

Buchwald-Hartwig Amination (C-N bond formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.org This reaction provides a versatile and efficient method for forming carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals and functional materials. organic-chemistry.orgnih.gov this compound is a suitable substrate for this transformation, reacting with a broad range of primary and secondary amines in the presence of a palladium catalyst and a suitable base. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Product |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 4-(4-Cyclopropoxy-2-ethylphenyl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(4-Cyclopropoxy-2-ethylphenyl)aniline |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | N-(Benzyl)-4-cyclopropoxy-2-ethylaniline |

| 4 | Pyrrolidine | Pd₂(dba)₃ | RuPhos | LiHMDS | 1-(4-Cyclopropoxy-2-ethylphenyl)pyrrolidine |

Note: This data is representative and based on general principles of Buchwald-Hartwig amination reactions.

C-O, C-S, C-Se, C-P Cross-Coupling Applications

Beyond C-C and C-N bond formation, the aryl iodide functionality of this compound allows for its participation in a variety of other palladium- or copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. These reactions are instrumental in synthesizing a diverse array of functionalized aromatic compounds.

C-O Coupling (Buchwald-Hartwig Etherification): This reaction enables the formation of diaryl ethers or aryl alkyl ethers by coupling the aryl iodide with alcohols or phenols. This transformation is typically catalyzed by palladium or copper complexes and requires a base. acs.org

C-S Coupling (Buchwald-Hartwig Thioetherification): The formation of aryl thioethers can be achieved by coupling this compound with thiols. Both palladium and copper catalysts are effective for this transformation, providing access to valuable organosulfur compounds. researchgate.netuu.nl

C-Se and C-P Coupling: Analogous to C-S coupling, reactions with selenols and phosphines can be employed to synthesize aryl selenoethers and arylphosphines, respectively. These reactions expand the synthetic utility of the starting aryl iodide.

Table 3: C-O, C-S, and C-P Cross-Coupling of this compound

| Entry | Coupling Partner | Product Type | Catalyst | Product Name |

| 1 | Phenol (B47542) | Aryl Ether | CuI | 4-Cyclopropoxy-1-ethyl-2-phenoxybenzene |

| 2 | Thiophenol | Aryl Thioether | Pd(OAc)₂ | 4-Cyclopropoxy-1-ethyl-2-(phenylthio)benzene |

| 3 | Phenylphosphine | Arylphosphine | PdCl₂(dppf) | (4-Cyclopropoxy-2-ethylphenyl)diphenylphosphine |

Note: This data is representative and based on general principles of cross-coupling reactions.

Copper-Mediated Coupling Reactions of this compound

Copper-mediated coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the formation of C-C, C-N, C-O, and C-S bonds. researchgate.net These reactions are particularly useful for certain substrate combinations and can sometimes offer complementary reactivity to palladium systems. cas.cnorganic-chemistry.org this compound, with its reactive iodide, is a competent substrate for these transformations.

The Ullmann reaction typically requires stoichiometric amounts of copper and high reaction temperatures. However, modern variations often employ catalytic amounts of copper salts or complexes, along with ligands, to facilitate the coupling under milder conditions. acs.org These reactions are believed to proceed through an oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.

Table 4: Examples of Copper-Mediated Coupling Reactions

| Entry | Coupling Partner | Reaction Type | Catalyst | Product |

| 1 | 2-Propanol | C-O Coupling | CuI | 4-Cyclopropoxy-1-ethyl-2-isopropoxybenzene |

| 2 | Imidazole | C-N Coupling | Cu₂(acac)₂ | 1-(4-Cyclopropoxy-2-ethylphenyl)-1H-imidazole |

| 3 | Sodium thiomethoxide | C-S Coupling | Cu₂O | 4-Cyclopropoxy-1-ethyl-2-(methylthio)benzene |

Note: This data is representative and based on general principles of copper-mediated coupling reactions.

Radical Reactions Involving Aryl Iodides for C-C and C-Heteroatom Bond Formation

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in radical-mediated reactions to form both carbon-carbon and carbon-heteroatom bonds. These reactions can be initiated by various methods, including heat, light, or radical initiators.

Aryl radicals are highly reactive species that can participate in a variety of transformations, including addition to multiple bonds and substitution reactions. For instance, the reaction of this compound with an alkene in the presence of a radical initiator can lead to the formation of a new C-C bond. Similarly, reactions with heteroatom-centered radical precursors can be used to install new functional groups.

Table 5: Radical Reactions of this compound

| Entry | Reactant | Initiator | Reaction Type | Product |

| 1 | Styrene | AIBN | C-C Bond Formation | 4-Cyclopropoxy-1-ethyl-2-(2-phenylethyl)benzene |

| 2 | Diethyl phosphite | (PhCOO)₂ | C-P Bond Formation | Diethyl (4-cyclopropoxy-2-ethylphenyl)phosphonate |

Note: This data is representative and based on general principles of radical reactions of aryl iodides.

Reactions with Hypervalent Iodine Reagents

Aryl iodides can serve as precursors to hypervalent iodine compounds, which are versatile reagents in organic synthesis, acting as powerful oxidizing agents and electrophiles. organic-chemistry.orgnih.govchem-station.com The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (iodane), by treatment with strong oxidizing agents in the presence of appropriate ligands. nih.gov

For example, oxidation with peracetic acid in the presence of acetic acid can yield the corresponding (diacetoxyiodo)benzene derivative. These hypervalent iodine reagents can then be used to perform a wide range of transformations, such as the α-functionalization of ketones, the oxidation of alcohols, and the transfer of various functional groups to nucleophiles. rsc.org

Table 6: Formation and Reactivity of Hypervalent Iodine Reagents

| Entry | Reagent | Product (Hypervalent Iodine) | Subsequent Reaction | Product |

| 1 | m-CPBA, TsOH | (Hydroxy)(tosyloxy)iodo derivative | Reaction with anisole | Diaryl iodonium salt |

| 2 | Ac₂O, H₂O₂ | (Diacetoxyiodo) derivative | Oxidation of benzyl alcohol | Benzaldehyde |

Note: This data is representative and based on general principles of hypervalent iodine chemistry.

Reactions at the Cyclopropoxy Ether Moiety (C-4 Position)

The cyclopropoxy group is generally stable under many reaction conditions, including those typically employed for cross-coupling reactions at the aryl iodide position. unl.pt However, under certain harsh conditions, such as strong acid or high temperatures, the cyclopropyl (B3062369) ring can undergo cleavage. sustech.edu.cn The ether linkage itself can also be cleaved under specific reducing or acidic conditions.

The stability of the cyclopropoxy group is an important consideration when planning multi-step syntheses involving this compound. The specific reaction conditions must be chosen carefully to avoid unintended reactions at this moiety. The relative inertness of the cyclopropoxy group under a wide range of conditions enhances the utility of this compound as a building block in organic synthesis.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring in this compound is a driving force for various chemical transformations. These reactions typically involve the cleavage of one of the C-C bonds of the cyclopropyl group, leading to a more stable, open-chain structure.

In the presence of strong acids, the ether oxygen of the cyclopropoxy group can be protonated, which facilitates the opening of the cyclopropane ring. This process can proceed through a mechanism with partial SN1 character, where a positive charge builds up on the more substituted carbon of the breaking C-C bond. The resulting carbocationic intermediate is then susceptible to attack by nucleophiles present in the reaction medium.

For instance, in the presence of aqueous acid, the ring-opening would be expected to yield a propanol-substituted phenol derivative. The regioselectivity of the nucleophilic attack on the intermediate would be influenced by the electronic effects of the substituents on the benzene ring.

Subsequent rearrangements of the initially formed products are also possible under acidic conditions, potentially leading to a variety of isomeric structures. The specific outcome of these rearrangements would be dependent on the reaction conditions and the stability of the various possible carbocationic intermediates.

Lewis acids can also promote the ring-opening of the cyclopropane ring by coordinating to the ether oxygen, thereby increasing its electrophilicity. researchgate.netresearchgate.netnih.govamanote.com This activation facilitates the attack of a wide range of nucleophiles. Research on related aryl cyclopropyl ketones has shown that Lewis acids like TMSOTf can mediate ring-opening in the presence of nucleophiles such as water or arylaldehydes. researchgate.net

In the context of this compound, treatment with a Lewis acid in the presence of a suitable nucleophile could lead to the formation of a 1,3-difunctionalized product. The nature of the product would be determined by the specific Lewis acid and nucleophile employed.

Table 1: Potential Nucleophiles for Lewis Acid-Mediated Ring Opening

| Nucleophile Category | Specific Examples | Potential Product Type |

| Oxygen Nucleophiles | Water, Alcohols | Propanol-substituted phenols, Alkoxy-substituted phenols |

| Carbon Nucleophiles | Enol silanes, Arenes | Carbon-carbon bond formation leading to extended chains or new rings |

| Nitrogen Nucleophiles | Amines, Azides | Amino- or azido-substituted propyl chains on the phenol |

This methodology offers a versatile route to a variety of derivatives, with the potential for high stereoselectivity in some cases.

Cycloaddition reactions involving the cyclopropane ring are also a possibility. Although cyclopropanes are saturated, the high p-character of their C-C bonds allows them to participate in certain cycloadditions, acting as a two-carbon component. For instance, in the presence of a suitable diene, a formal [4+2] cycloaddition could potentially occur, leading to the formation of a bicyclic system. The feasibility of such reactions would depend on the specific reaction partners and conditions.

The cyclopropane ring can also be opened via radical-mediated pathways. nih.govbeilstein-journals.orgnih.gov The addition of a radical species to the cyclopropane ring can induce homolytic cleavage of a C-C bond, generating a ring-opened radical intermediate. This intermediate can then participate in subsequent radical reactions, such as cyclization or reaction with other radical species. beilstein-journals.orgnih.gov

For example, photoredox catalysis has been shown to be effective in the ring-opening of aryl cyclopropanes. nih.gov In the case of this compound, a radical initiator could trigger the ring-opening, and the resulting radical could potentially undergo intramolecular cyclization with the aryl ring, especially given the presence of the iodine atom which can also participate in radical reactions.

Functional Group Transformations of the Ether Linkage

The ether linkage in the cyclopropoxy group is generally stable but can be cleaved under forcing conditions. wikipedia.orglibretexts.org Treatment with strong acids like HBr or HI at elevated temperatures can lead to the cleavage of the aryl-oxygen bond or the cyclopropyl-oxygen bond. Cleavage of the aryl-oxygen bond would result in the formation of 4-ethyl-2-iodophenol and a cyclopropyl halide. Conversely, cleavage of the cyclopropyl-oxygen bond, which is more likely due to the strain of the ring, would lead to ring-opened products.

Modern methods for the cleavage of aryl-alkyl ethers, such as those employing tris(pentafluorophenyl)borane and silyl hydrides, offer milder conditions for dealkylation. researchgate.net Application of such methods to this compound would be expected to yield 4-ethyl-2-iodophenol.

Reactivity of the Ethyl Group (C-1 Position)

The ethyl group attached to the benzene ring is generally less reactive than the cyclopropoxy group. However, it can undergo reactions typical of alkylbenzenes. The presence of the electron-donating ethyl and cyclopropoxy groups activates the aromatic ring towards electrophilic substitution, while the iodine atom is a deactivating group. masterorganicchemistry.comlumenlearning.comvedantu.comlibretexts.org The interplay of these substituents will direct incoming electrophiles primarily to the ortho and para positions relative to the activating groups. Given the substitution pattern, the remaining open positions on the ring would be the sites for further functionalization.

Reactions at the benzylic position of the ethyl group are also possible, particularly under free-radical conditions. For example, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the benzylic carbon, yielding 4-cyclopropoxy-1-(1-bromoethyl)-2-iodobenzene. This functionalized intermediate could then be used in a variety of subsequent transformations.

Selective Functionalization of the Aliphatic Moiety

The aliphatic ethyl group in this compound presents a key site for selective functionalization. The benzylic C-H bonds of the ethyl moiety are weaker than other sp³ hybridized C-H bonds, a consequence of the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity allows for selective transformations at this position under specific reaction conditions, primarily through radical-mediated pathways and oxidation reactions.

One of the most common methods for the selective functionalization of such benzylic positions is free-radical halogenation. wikipedia.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light facilitates the selective bromination of the benzylic carbon. libretexts.org This reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen, leading to the formation of a resonance-stabilized benzylic radical. youtube.comoregonstate.edu This intermediate then reacts with a bromine source to yield the corresponding 1-bromoethyl derivative. The selectivity for the benzylic position over the terminal methyl group and the aromatic ring is a hallmark of this transformation. youtube.com

Table 1: Selective Halogenation of the Ethyl Moiety

| Reactant | Reagent | Conditions | Product | Expected Yield |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 1-(1-Bromoethyl)-4-cyclopropoxy-2-iodobenzene | High |

| This compound | N-Chlorosuccinimide (NCS), BPO | Benzene, reflux | 1-(1-Chloroethyl)-4-cyclopropoxy-2-iodobenzene | Moderate to High |

Oxidation of the ethyl group is another viable strategy for selective functionalization. Strong oxidizing agents, such as potassium permanganate (KMnO₄) under acidic conditions, can oxidize the entire ethyl side-chain to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.org Milder or more controlled oxidation conditions can lead to the formation of a ketone (acetophenone derivative). For instance, oxidation with certain reagents can selectively convert the benzylic methylene group to a carbonyl group. askfilo.com

Table 2: Oxidation of the Ethyl Group

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | KMnO₄, H₂SO₄ | Heat | 4-Cyclopropoxy-2-iodobenzoic acid |

| This compound | CrO₃, Acetic Acid | Moderate Temperature | 1-(4-Cyclopropoxy-2-iodophenyl)ethan-1-one |

These selective functionalizations of the aliphatic moiety provide valuable synthetic handles for further molecular elaboration, without disturbing the other reactive sites on the molecule.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The structure of this compound incorporates multiple distinct reactive centers: the carbon-iodine bond, the aromatic ring, the benzylic position of the ethyl group, and the cyclopropoxy group. This multi-functionality necessitates a careful consideration of chemoselectivity and regioselectivity in any chemical transformation to achieve a desired outcome.

Strategies for Selective Derivatization in the Presence of Multiple Reactive Sites

Achieving selective derivatization of this compound hinges on the judicious choice of reagents and reaction conditions to exploit the orthogonality of its reactive centers.

A primary strategy involves leveraging the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. By selecting an appropriate palladium catalyst and ligand system, a wide range of substituents can be introduced at the 2-position of the benzene ring. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl compound, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. These reactions are generally conducted under conditions that are mild enough to leave the ethyl and cyclopropoxy groups intact.

Table 3: Selective Cross-Coupling Reactions at the C-I Bond

| Coupling Partner | Catalyst System | Reaction Type | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 2-Ethyl-5-cyclopropoxy-1,1'-biphenyl |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling | 4-Cyclopropoxy-1-ethyl-2-(phenylethynyl)benzene |

| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig Amination | N-(4-Cyclopropoxy-2-ethylphenyl)aniline |

Conversely, to selectively functionalize the ethyl group, one would employ radical reaction conditions. As previously mentioned, treatment with NBS and a radical initiator would selectively introduce a bromine atom at the benzylic position. This newly installed functionality can then be further transformed, for example, through nucleophilic substitution or elimination reactions, to introduce a variety of other groups.

For transformations on the aromatic ring, electrophilic substitution could be employed. However, due to the presence of multiple activating groups, controlling the regioselectivity could be challenging and might lead to a mixture of products. wikipedia.org Therefore, directed ortho-metalation strategies, potentially guided by a suitably introduced directing group, could offer a more controlled approach to further substitution on the aromatic ring.

The stability of the cyclopropoxy group under a wide range of conditions is a key advantage, allowing for extensive modifications at other sites without its interference. However, its sensitivity to strong acids must be considered when planning multi-step syntheses.

By carefully selecting from the diverse repertoire of modern synthetic organic chemistry, it is possible to sequentially or orthogonally functionalize the various reactive sites within this compound, enabling the synthesis of a wide array of complex derivatives.

Advanced Applications and Synthetic Utility of 4 Cyclopropoxy 1 Ethyl 2 Iodobenzene

Building Block for the Design and Synthesis of Complex Molecular Architectures

The primary utility of 4-Cyclopropoxy-1-ethyl-2-iodobenzene as a building block lies in the reactivity of its aryl iodide component. The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecules. Aryl iodides are particularly effective substrates in a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions provide a powerful platform for connecting the iodobenzene (B50100) core to other molecular fragments, enabling the systematic construction of elaborate structures.

The presence of the ortho-ethyl and para-cyclopropoxy groups provides steric and electronic influence that can be exploited to control the regioselectivity of reactions and to fine-tune the properties of the final products. For instance, in palladium-catalyzed reactions, the aryl iodide can undergo oxidative addition to a low-valent palladium species, initiating a catalytic cycle that results in the formation of a new bond. nih.gov This capability allows chemists to forge connections that would be difficult to achieve through traditional synthetic methods.

Below is an interactive table summarizing key cross-coupling reactions applicable to this compound for synthesizing complex architectures.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Resulting Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ | Biaryl or Styrenyl derivatives |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₄/CuI | Arylalkyne derivatives |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂ | Substituted Alkene derivatives |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)-N | Pd₂(dba)₃ with phosphine (B1218219) ligand | Arylamine derivatives |

| Stille Coupling | Organostannane | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(PPh₃)₄ | Substituted Aromatic derivatives |

This table illustrates the potential transformations of the C-I bond in this compound to build more complex molecular structures.

Precursor for Novel Cyclopropane-Containing Scaffolds and Bioisosteres

The cyclopropyl (B3062369) group is a highly sought-after motif in medicinal chemistry. unl.pt Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. unl.ptscientificupdate.com The cyclopropane (B1198618) ring introduces conformational rigidity, which can lock a molecule into its bioactive conformation, enhancing its binding affinity to a biological target. nbinno.comiris-biotech.de Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

This compound serves as an excellent starting point for creating more complex scaffolds that retain this valuable cyclopropane unit. The cyclopropoxy group, in particular, can act as a bioisostere—a substituent that mimics the steric and electronic properties of another group while potentially offering superior physicochemical or pharmacological characteristics. nih.gov For example, it can serve as a replacement for larger or more flexible groups like isopropyl or methoxy (B1213986) moieties to optimize a compound's properties, such as reducing lipophilicity or improving metabolic stability. iris-biotech.denih.gov The development of molecules from this precursor allows for the exploration of new chemical space where the unique properties of the cyclopropane ring can be leveraged for therapeutic benefit. psu.edu

The table below compares the cyclopropyl group with other common chemical groups, illustrating its utility as a bioisostere.

| Property | Cyclopropyl Group | Isopropyl Group | Phenyl Group |

| Conformational Flexibility | Rigid | Flexible | Rigid, Planar |

| Fraction of sp³ Carbons (Fsp³) | High (1.0) | High (1.0) | Low (0) |

| Metabolic Stability | Generally High | Moderate (prone to oxidation) | Varies (prone to hydroxylation) |

| Lipophilicity (clogP) | ~1.2 | ~1.5 | ~2.0 |

| Typical Application | Introduces rigidity, blocks metabolism, modulates pKa | Lipophilic filler | Aromatic interactions, can be metabolically liable |

This table highlights the distinct properties of the cyclopropyl group that make it an attractive bioisostere in drug design. iris-biotech.denih.gov

Intermediate for the Development of Highly Functionalized Aromatic Systems

The synthetic utility of this compound extends to its role as a key intermediate for creating highly substituted and functionalized aromatic systems. The carbon-iodine bond is the most reactive of the aryl halides in many catalytic processes, allowing for selective functionalization even in the presence of other halide substituents. acs.org This reactivity enables a modular approach to synthesis, where various functional groups can be introduced sequentially onto the aromatic ring.

Transition metal-catalyzed reactions, particularly those employing palladium, copper, or gold, are instrumental in this context. acs.orgresearchgate.net For example, Sonogashira coupling can introduce an alkyne, which can then undergo further transformations such as [2+2+2] cycloadditions to build polycyclic systems. organic-chemistry.orgresearchgate.net Suzuki and Stille couplings allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, while Buchwald-Hartwig amination provides access to a wide range of substituted anilines. This step-wise functionalization is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for developing materials with tailored electronic or photophysical properties.

The following table details specific transformations that can be performed on the this compound core to generate highly functionalized aromatic systems.

| Reaction Type | Reagent/Coupling Partner | Functional Group Introduced | Potential Application |

| Suzuki Coupling | Phenylboronic acid | -Phenyl | Synthesis of biaryl-based ligands or pharmaceuticals |

| Sonogashira Coupling | Ethyl propiolate | -C≡C-COOEt | Intermediate for heterocycle synthesis, Michael acceptor |

| Heck Coupling | Styrene | -(E)-CH=CH-Ph | Synthesis of stilbene (B7821643) analogues |

| Buchwald-Hartwig Amination | Morpholine | -N(CH₂)₄O | Introduction of a common pharmacophore |

| Sulfonylation | Sodium trifluoromethylsulfinate | -SO₂CF₃ | Introduction of a strongly electron-withdrawing group |

This table demonstrates the versatility of this compound as an intermediate for introducing a diverse array of functional groups onto the aromatic ring via well-established cross-coupling methodologies. nih.govacs.orgorganic-chemistry.org

Computational and Theoretical Investigations of 4 Cyclopropoxy 1 Ethyl 2 Iodobenzene

Electronic Structure Analysis and Bonding Characteristics

Computational analysis of 4-Cyclopropoxy-1-ethyl-2-iodobenzene reveals a nuanced electronic structure governed by the interplay of its substituents on the benzene (B151609) ring. The cyclopropoxy group, functioning as an electron-donating group, enriches the electron density of the aromatic system. This is attributed to the hyperconjugation between the cyclopropyl (B3062369) C-C bonds and the oxygen p-orbital, which in turn conjugates with the benzene π-system. unl.pt In contrast, the iodine atom acts as a weak deactivator through its inductive effect, yet it can also participate in halogen bonding. nih.gov

A Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, quantifying the hyperconjugative interactions and the polarization of the C-I bond. The table below summarizes the hypothetical calculated partial charges on key atoms, illustrating the electronic landscape of the molecule.

| Atom/Group | Calculated Partial Charge (a.u.) | Electronic Effect |

| Cyclopropoxy (O) | -0.65 | Strong electron donation through resonance |

| Ethyl (ipso-C) | -0.15 | Weak electron donation through hyperconjugation |

| Iodine (I) | +0.10 | Inductive withdrawal, potential for halogen bonding |

| Benzene Ring | Variable (-0.20 to +0.05) | Overall electron-rich due to dominating effect of the cyclopropoxy group |

Note: The data in this table is hypothetical and intended for illustrative purposes based on theoretical principles.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O bond of the cyclopropoxy group and the C(aryl)-C(ethyl) bond of the ethyl group. Computational scans of the potential energy surface would likely indicate that the most stable conformer has the cyclopropane (B1198618) ring oriented to minimize steric hindrance with the adjacent ethyl group. Similarly, the ethyl group's conformation will be dictated by staggering its C-H bonds relative to the plane of the benzene ring.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in solution. nih.govmdpi.comresearchgate.net These simulations would likely show that the rotational barriers for the substituents are relatively low, allowing for rapid interconversion between different conformations at room temperature. The flexibility of the cyclopropoxy and ethyl groups could influence the molecule's ability to bind to catalytic sites or interact with other molecules. The table below presents hypothetical energy barriers for key rotational motions.

| Rotational Bond | Energy Barrier (kcal/mol) | Description of Motion |

| C(aryl)-O (Cyclopropoxy) | 3.5 | Rotation of the cyclopropoxy group relative to the benzene ring |

| C(aryl)-C (Ethyl) | 2.8 | Rotation of the ethyl group relative to the benzene ring |

| O-C (Cyclopropyl) | 5.2 | Tilting of the cyclopropane ring |

Note: The data in this table is hypothetical and intended for illustrative purposes based on theoretical principles.

Reaction Mechanism Elucidation for Key Transformations

The C-I bond in this compound is a key site for reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. nih.gov Computational studies could elucidate the mechanism of its activation. For instance, in a palladium-catalyzed reaction, the oxidative addition of the C-I bond to a Pd(0) complex is a critical step. DFT calculations could model the transition state for this process and determine the activation energy. The electron-donating nature of the cyclopropoxy group would likely facilitate this oxidative addition by increasing the electron density on the benzene ring, making it more susceptible to reaction with the electrophilic metal center. The following table provides hypothetical activation energies for the oxidative addition step with different catalysts.

| Catalyst System | Activation Energy (kcal/mol) | Mechanistic Pathway |

| Pd(PPh3)4 | 15.2 | Concerted oxidative addition |

| Ni(COD)2/dppf | 12.8 | Radical-mediated or concerted oxidative addition |

| CuI/diamine | 18.5 | Halogen atom transfer or oxidative addition |

Note: The data in this table is hypothetical and intended for illustrative purposes based on theoretical principles.

The cyclopropane ring in this molecule can undergo ring-opening reactions under various conditions. rsc.orgscispace.combeilstein-journals.orgnih.gov Computational modeling can help to predict the most likely pathways. Given the electron-donating cyclopropoxy group, the ring is activated towards electrophilic attack. A proton or a Lewis acid could initiate ring-opening to form a carbocationic intermediate. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation. Alternatively, under radical conditions, homolytic cleavage of a C-C bond in the cyclopropane ring could occur. The following table outlines potential pathways and their predicted selectivity.

| Reaction Condition | Proposed Intermediate | Predicted Major Product |

| Strong Acid (H+) | Carbocation | Ring-opened alcohol or ether, depending on nucleophile |

| Radical Initiator | Radical | Rearranged alkyl iodide or other radical-trapped product |

| Transition Metal | Metallacycle | Cross-coupled product with ring opening |

Note: The data in this table is hypothetical and intended for illustrative purposes based on theoretical principles.

Structure-Reactivity Relationship Studies

Computational studies can systematically probe the structure-reactivity relationships of this compound by virtually modifying its structure and calculating the effect on its reactivity. For example, replacing the ethyl group with a more electron-withdrawing group would be expected to decrease the rate of electrophilic aromatic substitution but could enhance the reactivity of the aryl iodide in certain catalytic cycles. Similarly, altering the substituents on the cyclopropane ring itself would directly impact the ease of its ring-opening. These in silico experiments can guide the design of new molecules with tailored reactivity.

In Silico Screening for Novel Reactivity Profiles

In silico screening methodologies can be employed to explore the potential of this compound as a scaffold for discovering new reactions. nih.govpolimi.itfrontiersin.org By computationally reacting the molecule with a virtual library of reagents and catalysts, it may be possible to identify novel transformations. For instance, a screening could search for conditions that favor a tandem reaction involving both the aryl iodide and the cyclopropane ring. Such an approach could accelerate the discovery of new synthetic methods and complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-1-ethyl-2-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a precursor like 2-iodo-4-hydroxybenzene with cyclopropane derivatives. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring iodine stability under reflux conditions and avoiding competing side reactions, such as ether cleavage .

Q. How can researchers design experiments to study the compound’s reactivity under varying electrophilic/nucleophilic conditions?

- Methodological Answer : Use controlled substitution reactions (e.g., Suzuki coupling for aryl iodide reactivity) and track regioselectivity via HPLC or GC-MS. Independent variables include reagent choice (e.g., Grignard vs. organoboron compounds), solvent polarity, and temperature. Dependent variables: product distribution and kinetic profiles. Include inert atmosphere protocols to prevent iodine oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use, PPE (nitrile gloves, safety goggles), and secondary containment for spills. Avoid skin contact due to potential aryl iodide toxicity. Store in amber glass under inert gas (argon) to prevent photodegradation and iodine liberation. Reference safety data for analogous iodobenzene derivatives (e.g., flash points >230°F, R-phrases R36/37/38) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved for structural confirmation?

- Methodological Answer : Contradictions often arise from isotopic interference (e.g., iodine’s ¹²⁷I isotope) or solvent artifacts. Use high-resolution MS (HRMS) to distinguish molecular ion clusters and 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational methods are effective in predicting the compound’s reaction mechanisms (e.g., cyclopropane ring stability during substitution)?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and bond dissociation energies. Software like Gaussian or ORCA can simulate ring strain effects on reaction pathways. Validate with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. How do steric and electronic effects of the cyclopropoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Conduct comparative studies with substituents of varying bulk (e.g., tert-butyl vs. methoxy groups). Use Hammett plots to correlate electronic effects (σ⁺ values) with reaction rates. Steric maps (e.g., A-values) can quantify spatial hindrance. Pair with DFT calculations for mechanistic insights .

Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?

- Methodological Answer : Employ iodine-stabilizing ligands (e.g., phosphines) or low-polarity solvents (toluene) to reduce radical pathways. Monitor iodine content via ICP-MS post-reaction. Alternative approaches include using flow chemistry for rapid heat dissipation .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in catalytic applications of this compound (e.g., inconsistent turnover numbers)?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design flaws. Use multivariate analysis (ANOVA) to identify confounding variables (e.g., moisture levels, catalyst aging). Replicate studies under strictly controlled conditions .

Q. What statistical methods are appropriate for quantifying structure-activity relationships (SAR) in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.